molecular formula C10H14N2O3 B2945955 ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1155592-25-8

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2945955
CAS No.: 1155592-25-8
M. Wt: 210.233
InChI Key: UWZMNYIYHNRFIO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 2-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

    Reduction: Ethyl 2-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both a formyl group and an ester group on the pyrazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMNYIYHNRFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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